molecular formula C17H15NOS B11503095 3-methoxy-6,6a-dihydro-5H-benzo[a]phenothiazine

3-methoxy-6,6a-dihydro-5H-benzo[a]phenothiazine

Cat. No.: B11503095
M. Wt: 281.4 g/mol
InChI Key: ACBRADJZVQDRNG-UHFFFAOYSA-N
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Description

3-Methoxy-6,6a-dihydro-5H-benzo[a]phenothiazine is a heterocyclic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse biological activities and have been widely studied for their pharmacological properties. This compound features a fused tricyclic structure with a methoxy group at the 3-position, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-6,6a-dihydro-5H-benzo[a]phenothiazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and a suitable aromatic aldehyde, under acidic conditions.

    Reduction: The reduction of the intermediate compounds to obtain the desired 6,6a-dihydro structure can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6,6a-dihydro-5H-benzo[a]phenothiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can further modify the dihydro structure, using agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Further reduced phenothiazine derivatives.

    Substitution: Halogenated or nitrated phenothiazine derivatives.

Scientific Research Applications

3-Methoxy-6,6a-dihydro-5H-benzo[a]phenothiazine has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-6,6a-dihydro-5H-benzo[a]phenothiazine involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, inhibit enzyme activity, or modulate receptor functions, depending on its specific structure and substituents. These interactions can lead to the observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound, known for its antipsychotic and antiemetic properties.

    Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.

    Promethazine: Another phenothiazine derivative with antihistamine and antiemetic properties.

Uniqueness

3-Methoxy-6,6a-dihydro-5H-benzo[a]phenothiazine is unique due to the presence of the methoxy group at the 3-position and the dihydro structure, which can influence its chemical reactivity and biological activity. These structural features differentiate it from other phenothiazine derivatives and can lead to distinct pharmacological profiles.

Properties

Molecular Formula

C17H15NOS

Molecular Weight

281.4 g/mol

IUPAC Name

3-methoxy-6,6a-dihydro-5H-benzo[a]phenothiazine

InChI

InChI=1S/C17H15NOS/c1-19-12-7-8-13-11(10-12)6-9-16-17(13)18-14-4-2-3-5-15(14)20-16/h2-5,7-8,10,16H,6,9H2,1H3

InChI Key

ACBRADJZVQDRNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=NC4=CC=CC=C4SC3CC2

Origin of Product

United States

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